Lithium phenylacetylide
CAS No.: 4440-01-1
Cat. No.: VC1746433
Molecular Formula: C8H5Li
Molecular Weight: 108.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4440-01-1 |
|---|---|
| Molecular Formula | C8H5Li |
| Molecular Weight | 108.1 g/mol |
| IUPAC Name | lithium;ethynylbenzene |
| Standard InChI | InChI=1S/C8H5.Li/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 |
| Standard InChI Key | GNSLYOGEBCFYDE-UHFFFAOYSA-N |
| SMILES | [Li+].[C-]#CC1=CC=CC=C1 |
| Canonical SMILES | [Li+].[C-]#CC1=CC=CC=C1 |
Introduction
Basic Properties and Characteristics
Lithium phenylacetylide (C₈H₅Li) is an organometallic compound with a molecular weight of 108.07 g/mol . It exists as a liquid at room temperature with a density of 0.91 g/mL at 25°C . The compound has a significantly low flash point of 1°F, indicating its highly flammable nature .
In the chemical nomenclature, this compound is known by several synonyms including:
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(Phenylethynyl)lithium
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(Lithioethynyl)benzene
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1-Lithio-2-(phenyl)ethyne
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1-Lithio-2-phenylacetylene
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1-Lithio-2-phenylethyne
The compound bears the Chemical Abstracts Service (CAS) registry number 4440-01-1, which serves as its unique identifier in chemical databases .
Structural Properties
Aggregation Behavior
In solution, particularly in ethereal solvents like tetrahydrofuran (THF), lithium phenylacetylide exists in various aggregated states. NMR studies have revealed that it can form dimers, tetramers, and mixed aggregates with other lithium compounds .
Synthesis and Preparation
Lithium phenylacetylide is typically prepared by the deprotonation of phenylacetylene (ethynylbenzene) using strong lithium bases. The most common methods include:
Using Butyllithium
The compound can be prepared by treating phenylacetylene with butyllithium:
C₈H₆ + BuLi → C₈H₅Li + BuH
This reaction is typically conducted in an ethereal solvent like THF at low temperatures to ensure selectivity and prevent side reactions .
Using Lithium Hexamethyldisilazide
Another method involves the use of lithium hexamethyldisilazide (LiHMDS) as a base to deprotonate phenylacetylene . This method is particularly useful when preparing lithium phenylacetylide for spectroscopic studies or sensitive reactions.
Reactivity and Applications
Acylation Reactions
Lithium phenylacetylide undergoes acylation reactions with Weinreb amides to form ynones. Detailed mechanistic studies by Qu and Collum have shown that this reaction proceeds through a monosolvated monomer-based transition structure .
The reaction forms a robust tetrahedral intermediate, which subsequently forms mixed tetramers with excess lithium acetylide. These mixed tetramers exhibit stabilities consistent with pronounced autoinhibition .
Additions to Carbonyl Compounds
One of the most significant applications of lithium phenylacetylide is its addition to carbonyl compounds to form propargylic alcohols. In particular, its additions to quinazolinones have been extensively studied using a combination of structural and rate studies .
Research by Briggs et al. has shown that the 1,2-addition of lithium phenylacetylide to quinazolinones involves a complex interplay of mixed aggregates. The reaction exhibits a first-order dependence on mixed dimer, zero-order dependence on THF, and half-order dependence on lithium phenylacetylide concentration .
Table 1: Rate Dependencies in the Addition of Lithium Phenylacetylide to Quinazolinones
| Parameter | Order of Dependence |
|---|---|
| Mixed dimer | First-order |
| THF concentration | Zero-order |
| PhCCLi concentration | Half-order |
The rate law is consistent with the addition of a disolvated lithium phenylacetylide monomer to the mixed dimer .
Enantioselective Reactions
Lithium phenylacetylide has been employed in enantioselective three-component coupling reactions. These reactions enable the union of lithium acetylides with various electrophiles .
As shown in research studies, the reaction conditions significantly influence the enantioselectivity. For instance, temperature plays a crucial role in determining the product ratio, as illustrated in Table 2:
Table 2: Effect of Temperature on Product Distribution in Three-Component Coupling
| Entry | Temperature Condition | Product Ratio (13:14) |
|---|---|---|
| 1 | maintained at −78 °C | Only 11 observed |
| 2 | warmed to −50 °C | Only 11 observed |
| 3 | warmed to −30 °C | 54:46 |
| 4 | warmed to 0 °C | 59:41 |
| 5 | warmed to room temperature | 75:25 |
| 6 | warmed to 50 °C | 63:37 |
| 7 | warmed to −30 °C, 24 h | 23:77 |
| 8 | gradually warmed to room temperature | 69:31 |
Functionalization of Nanomaterials
Lithium phenylacetylide has been utilized in the functionalization of silicon nanocrystals (SiNCs) . Studies have shown that SiNCs functionalized with lithium phenylacetylide exhibit unique photoluminescence decay characteristics compared to those functionalized with other lithium reagents such as n-hexyllithium or phenyllithium .
Spectroscopic Studies
NMR Spectroscopy
NMR spectroscopy has been a powerful tool for studying the structure and reactivity of lithium phenylacetylide. Multiple studies have utilized ⁶Li, ¹³C, and ¹⁹F NMR spectroscopies to elucidate the aggregation states and reaction mechanisms of this compound .
In particular, J(⁶Li,¹³C)-resolved NMR spectra have been employed to study the mixed aggregates formed between lithium phenylacetylide and other lithium compounds. These studies have revealed distinct chemical shifts for the acetylide carbon atoms in different aggregation states .
For instance, the ¹³C NMR resonances for lithium phenylacetylide show the following patterns:
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Li-¹³C≡C-Ph in lithium phenylacetylide dimer: 139.1 ppm
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Li-¹³C≡C-Ph in mixed aggregates: various shifts between 135.1 and 136.6 ppm depending on the specific aggregate
IR Spectroscopy
IR spectroscopy has been used to monitor the kinetics of reactions involving lithium phenylacetylide. For example, the acylation of lithium phenylacetylide with Weinreb amides has been studied using in situ ReactIR spectroscopy, following the loss of the amide carbonyl band at 1673 cm⁻¹ .
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